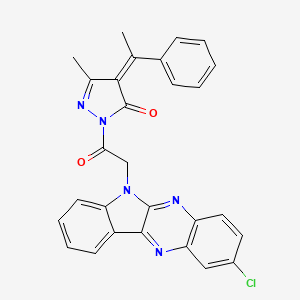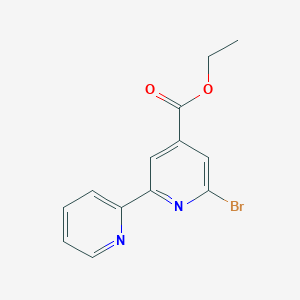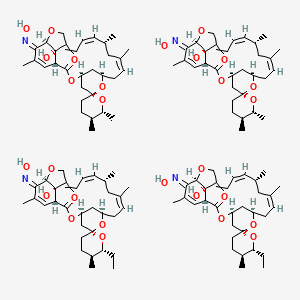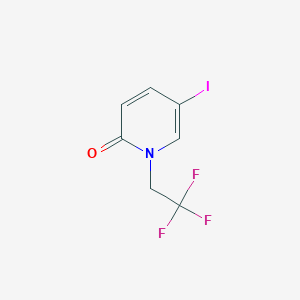
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring and a trifluoroethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the halogenation of a pyridine derivative followed by the introduction of the trifluoroethyl group. One common method involves the iodination of 2-pyridone using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodo-2-pyridone is then reacted with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Piperidine derivatives are obtained.
Applications De Recherche Scientifique
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine atom and trifluoroethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- 5-Chloro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- 5-Fluoro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
Uniqueness
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific halogen bonding interactions. This makes it a valuable compound for various applications that require unique reactivity and stability.
Propriétés
Formule moléculaire |
C7H5F3INO |
|---|---|
Poids moléculaire |
303.02 g/mol |
Nom IUPAC |
5-iodo-1-(2,2,2-trifluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)4-12-3-5(11)1-2-6(12)13/h1-3H,4H2 |
Clé InChI |
UKUXTWJAKMVBMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1I)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)

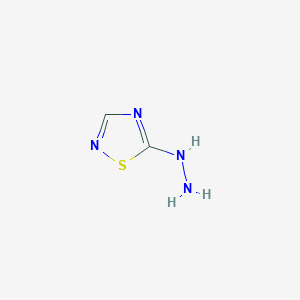
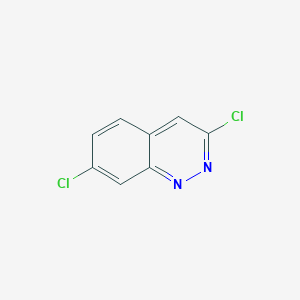

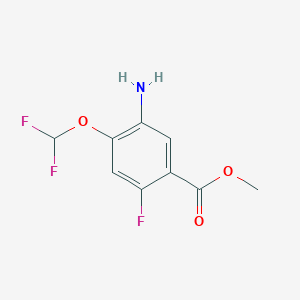
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
